molecular formula C17H15BrFNO3 B2949865 Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate CAS No. 383148-21-8

Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate

Cat. No.: B2949865
CAS No.: 383148-21-8
M. Wt: 380.213
InChI Key: JRKGMIGKCOIBOL-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate is a synthetic organic compound featuring a propanoate ester backbone substituted with a 4-bromophenyl group and a 2-fluorobenzoylamino moiety. The bromophenyl group is a common structural motif in medicinal chemistry due to its ability to enhance lipophilicity and participate in halogen bonding, while the fluorobenzoyl moiety may improve metabolic stability and target binding affinity . The methyl ester group likely serves to increase solubility or act as a prodrug precursor.

Properties

IUPAC Name

methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO3/c1-23-16(21)10-15(11-6-8-12(18)9-7-11)20-17(22)13-4-2-3-5-14(13)19/h2-9,15H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKGMIGKCOIBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate typically involves multi-step organic reactions. One common approach is the amide coupling reaction between 3-(4-bromophenyl)propanoic acid and 2-fluorobenzoyl chloride, followed by esterification with methanol.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the bromophenyl group to a more oxidized state.

  • Reduction: Reduction of the fluorobenzoyl group.

  • Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Utilizing nucleophiles like sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: Formation of 4-bromophenol derivatives.

  • Reduction: Production of 2-fluorobenzylamine derivatives.

  • Substitution: Generation of iodobenzene derivatives.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. In biology, it is used to study the effects of bromophenyl and fluorobenzoyl groups on biological systems.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design targeting various diseases.

Industry: In the industrial sector, Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate is used in the production of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The bromophenyl group interacts with various enzymes and receptors, while the fluorobenzoyl group influences signaling pathways. The exact mechanism may vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Structural Analogues

The table below highlights key structural analogs and their differences:

Compound Name Structural Features Key Differences vs. Target Compound Reference
Methyl (2R,3R)-3-(((benzyloxy)carbonyl)amino)-2-(4-bromobenzyl)-2-fluoro-3-phenylpropanoate 4-Bromobenzyl, 2-fluoro, benzyloxycarbonylamino, chiral centers Additional phenyl group, stereochemistry, benzyl protection
Methyl 3-(3,4-dimethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoate 3,4-Dimethoxyphenyl, trifluoroacetamido Methoxy vs. bromo/fluoro substituents, trifluoroacetamido
Tert-butyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate 4-Bromophenyl, Boc-protected amino, tert-butyl ester tert-butyl ester, Boc protection vs. fluorobenzoylamino
Methyl 3-(4-bromophenyl)propanoate (OT-1950) 4-Bromophenyl, no amino/fluorobenzoyl groups Simpler structure, lacks functional complexity
(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride 4-Bromophenyl, amino group (as hydrochloride salt) Amino vs. fluorobenzoylamino, ionic form

Key Observations :

  • Substituent Effects: The target’s 2-fluorobenzoylamino group distinguishes it from analogs with trifluoroacetamido (electron-withdrawing) or Boc-protected amino groups (bulkier, less reactive) .
  • Steric and Electronic Factors : Chiral analogs (e.g., ) demonstrate the impact of stereochemistry on crystallographic packing and density (1.435 g/cm³ vs. typical esters: ~1.2–1.3 g/cm³) .
Physicochemical Properties
Property Target Compound (Inferred) Methyl (2R,3R)-... () Tert-butyl (S)-... () Methyl 3-(4-bromophenyl)propanoate ()
Molecular Weight (g/mol) ~392 (estimated) 500.35 ~450 (estimated) 243.11
Density (g/cm³) ~1.3–1.4 1.435 ~1.2 (tert-butyl lowers density) 1.3–1.4 (estimated)
Solubility Moderate (ester enhances lipophilicity) Low (crystalline structure) High (tert-butyl ester) High (simple ester)

Notes:

  • The target’s fluorobenzoyl group may reduce crystallinity compared to ’s rigid, chiral structure .
  • tert-butyl esters () improve solubility in organic solvents, whereas methyl esters () balance lipophilicity and metabolic stability .

Biological Activity

Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate, with the CAS number 383148-21-8, is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H15BrFNO3
  • Molecular Weight : 380.22 g/mol
  • Purity : >90%

The compound is characterized by the presence of a bromophenyl group and a fluorobenzoyl amino moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study focusing on structurally related compounds demonstrated their efficacy against various bacterial strains, including Mycobacterium tuberculosis. The presence of halogen substituents (like bromine and fluorine) often enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for drug development against resistant strains .

The proposed mechanism of action for this compound involves the inhibition of key metabolic pathways in bacteria. Specifically, it may interfere with protein synthesis or disrupt cell wall integrity. The fluorobenzoyl group is hypothesized to play a critical role in binding to bacterial enzymes, thereby inhibiting their activity.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that while the compound exhibits significant antimicrobial activity, it also shows varying degrees of cytotoxic effects on mammalian cell lines. This dual activity necessitates further investigation to optimize its therapeutic index .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal explored the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The study utilized minimum inhibitory concentration (MIC) assays to determine the effectiveness of the compound. Results showed an MIC value comparable to that of established antibiotics, suggesting its potential as a novel therapeutic agent .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on the structure-activity relationship (SAR) of similar compounds. The findings indicated that modifications in the bromophenyl and fluorobenzoyl groups significantly influenced biological activity. This highlights the importance of chemical structure in determining pharmacological effects and guides future synthetic efforts to enhance efficacy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Mycobacterium tuberculosis
CytotoxicityVarying effects on mammalian cell lines
Structure-Activity RelationshipModifications enhance activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Pd-catalyzed coupling reactions or stepwise amidation. For example, bromophenyl intermediates (e.g., 4-bromophenyl triflates) are coupled with fluorobenzoyl-containing precursors under Pd(OAc)₂ catalysis in DMF at elevated temperatures (~418 K) to form the core structure . Optimization of base (e.g., tributylamine) and ligand (e.g., PPh₃) is critical to suppress side reactions. Reaction time (e.g., 19 hours) and stoichiometry of halogenated precursors (e.g., bromobenzene) significantly affect yield, with typical yields ranging from 50–70% .

Q. How can X-ray crystallography be employed to confirm the stereochemistry and crystal packing of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (140 K) provides precise bond lengths, angles, and space group assignments. For bromophenyl derivatives, monoclinic systems (e.g., space group P2₁) are common, with cell parameters such as a = 5.4181 Å, b = 8.126 Å, and c = 26.305 Å . Data collection within a θ range of 5.7–62.5° ensures high resolution. Weak intermolecular interactions (e.g., C–H⋯O) should be analyzed to assess packing stability .

Q. What analytical techniques are recommended for purity assessment and functional group verification?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is standard. Fourier-transform infrared spectroscopy (FTIR) identifies key groups: the ester carbonyl (~1730 cm⁻¹), amide N–H (~3300 cm⁻¹), and C–Br (∼600 cm⁻¹). Nuclear magnetic resonance (¹H/¹³C NMR) resolves substituent effects, such as downfield shifts for the 4-bromophenyl proton (δ ~7.5 ppm) and fluorobenzoyl carbonyl (δ ~167 ppm) .

Advanced Research Questions

Q. How can computational modeling predict reactivity trends in halogenated analogs of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents. For example, the electron-withdrawing 4-bromophenyl group increases electrophilicity at the amide nitrogen, favoring nucleophilic substitutions. Fluorobenzoyl groups exhibit strong σ-para directing effects, influencing regioselectivity in cross-coupling reactions . Solvent polarity (DMF vs. THF) can be simulated using continuum solvation models to optimize reaction pathways .

Q. What strategies resolve contradictions in reported catalytic efficiencies for Pd-mediated syntheses?

  • Methodological Answer : Discrepancies in Pd catalyst performance (e.g., Pd(OAc)₂ vs. PdCl₂) may arise from ligand coordination strength or halide dissociation. Systematic screening with kinetic studies (e.g., variable-time HPLC monitoring) identifies rate-limiting steps. For example, bulky ligands (e.g., triphenylphosphine) may stabilize intermediates but slow reductive elimination . Contradictory yields can be addressed by comparing solvent effects (e.g., DMF’s high polarity vs. toluene’s inertness) .

Q. How can stereochemical outcomes be controlled during amidation or esterification steps?

  • Methodological Answer : Chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enzymatic catalysis (e.g., lipases) enforce enantioselectivity. For example, (R)-configured amino esters (e.g., methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride) require resolution via diastereomeric salt formation . Racemization risks during fluorobenzoylation can be mitigated using low-temperature (<273 K) amidation in aprotic solvents (e.g., DCM) .

Q. What are the challenges in scaling up multi-step syntheses while maintaining purity?

  • Methodological Answer : Key issues include halogen exchange side reactions (e.g., Br/F displacement) and amide hydrolysis. Scale-up requires orthogonal protection (e.g., tert-butoxycarbonyl for amines) and streamlined purification (e.g., flash chromatography with petroleum ether:EtOAc gradients). Process analytical technology (PAT) monitors intermediates in real-time, reducing batch failures . For example, zinc-mediated nitro-group reductions must exclude moisture to prevent byproducts .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the stability of the fluorobenzoyl moiety under acidic conditions?

  • Methodological Answer : Stability discrepancies may arise from protonation differences at the amide nitrogen. In strongly acidic media (pH < 2), the fluorobenzoyl group undergoes partial hydrolysis, detectable via LC-MS. Buffered conditions (pH 4–6) stabilize the moiety, as shown in analogs like ethyl 2-(difluorophenyl)propanoates . Controlled experiments with variable pH and temperature are essential to validate stability windows .

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